molecular formula C14H27Br B590569 1-Bromotetradec-5-ene CAS No. 656242-17-0

1-Bromotetradec-5-ene

Cat. No. B590569
CAS RN: 656242-17-0
M. Wt: 275.274
InChI Key: WSWTVFLWDFYSMK-UHFFFAOYSA-N
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Description

1-Bromotetradec-5-ene, also known as (Z)-Tetradec-5-enyl Bromide, is a synthetic organic compound with the molecular formula C14H27Br . It is an intermediate in the synthesis of 2-substituted cyclobutanones, which are used as irradiation marker products of lipid-containing foods . The compound has a molecular weight of 275.27 .


Synthesis Analysis

The synthesis of 1-Bromotetradec-5-ene involves various chemical reactions. For instance, it has been used in the total stereoselective synthesis of natural acetogenin . Furthermore, it has been found to yield an angularly bisannelated benzene derivative or fulvene derivatives under palladium catalysis .


Molecular Structure Analysis

The molecular structure of 1-Bromotetradec-5-ene is characterized by a long carbon chain with a bromine atom attached at one end and a double bond in the middle of the chain . The canonical SMILES representation of the molecule is CCCCCCCCC=CCCCCBr .


Chemical Reactions Analysis

1-Bromotetradec-5-ene participates in various chemical reactions. For example, under palladium catalysis, it has been found to either yield an angularly bisannelated benzene derivative or fulvene derivatives . The mechanisms for these reaction modes most likely involve intramolecular 5-exo-trig carbopalladations of an intermediate 1,3,5-hexatrienyl-6-palladium bromide intermediate .


Physical And Chemical Properties Analysis

1-Bromotetradec-5-ene is a colourless oil . It has a molecular weight of 275.27 and a molecular formula of C14H27Br . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available sources.

Scientific Research Applications

  • Palladium-Catalyzed Domino Tricyclizations :

    • A study by Schweizer et al. (2001) investigated palladium-catalyzed domino tricyclizations of 2-Bromotetradec-1-ene-7,13-diynes, leading to the formation of benzene and fulvene derivatives. This research highlights the potential of using such brominated compounds in complex organic syntheses (Schweizer et al., 2001).
  • Palladium-Catalyzed Cascade Oligocyclizations :

    • Tokan et al. (2009) explored palladium-catalyzed oligocyclizations of similar compounds, demonstrating the formation of various cyclic structures. This study provides insights into the versatility of brominated compounds in facilitating diverse cyclization reactions (Tokan et al., 2009).
  • Cancer Research Applications :

    • Abulwerdi et al. (2019) identified that small molecules targeting the MALAT1 long noncoding RNA in cancer cells can be used for therapeutic purposes. This research opens up possibilities for the application of brominated compounds in cancer treatment and molecular probes (Abulwerdi et al., 2019).
  • Steroid Chemistry :

    • Abe and Satoh (1978) developed methods to prepare 5β-Cholest-1-ene and 2-ene from brominated cholestanes, showcasing the use of brominated compounds in steroid chemistry (Abe & Satoh, 1978).
  • Nuclear Material Research :

    • Baker et al. (2013) discussed the use of 1-bromotetradecane as a potential replacement forming fluid in the production of TRISO fuel kernels for nuclear reactors. This highlights the role of brominated compounds in nuclear material research (Baker et al., 2013).

properties

IUPAC Name

1-bromotetradec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10H,2-8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWTVFLWDFYSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80798296
Record name 1-Bromotetradec-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80798296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

656242-17-0
Record name 1-Bromotetradec-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80798296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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